molecular formula C10H11ClN2O2S B2366956 (2S)-2-AMINO-3-(1,3-BENZOTHIAZOL-2-YL)PROPANOIC ACID HYDROCHLORIDE CAS No. 1820581-64-3

(2S)-2-AMINO-3-(1,3-BENZOTHIAZOL-2-YL)PROPANOIC ACID HYDROCHLORIDE

Cat. No.: B2366956
CAS No.: 1820581-64-3
M. Wt: 258.72
InChI Key: BWLYFKNQAGZYKX-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-AMINO-3-(1,3-BENZOTHIAZOL-2-YL)PROPANOIC ACID HYDROCHLORIDE is a compound that features a benzothiazole ring fused with an amino acid structure. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-AMINO-3-(1,3-BENZOTHIAZOL-2-YL)PROPANOIC ACID HYDROCHLORIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted benzothiazole derivatives .

Scientific Research Applications

(2S)-2-AMINO-3-(1,3-BENZOTHIAZOL-2-YL)PROPANOIC ACID HYDROCHLORIDE has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-AMINO-3-(1,3-BENZOTHIAZOL-2-YL)PROPANOIC ACID HYDROCHLORIDE is unique due to its combination of a benzothiazole ring with an amino acid structure. This dual functionality enhances its biological activity and potential therapeutic applications compared to simpler benzothiazole derivatives .

Properties

IUPAC Name

(2S)-2-amino-3-(1,3-benzothiazol-2-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S.ClH/c11-6(10(13)14)5-9-12-7-3-1-2-4-8(7)15-9;/h1-4,6H,5,11H2,(H,13,14);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLYFKNQAGZYKX-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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